molecular formula C18H16Sn B1218745 Triphenylstannane

Triphenylstannane

Cat. No.: B1218745
M. Wt: 351 g/mol
InChI Key: NFHRNKANAAGQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylstannane, also known as triphenyltin hydride, is an organotin compound with the formula (C₆H₅)₃SnH. It consists of a tin atom bonded to three phenyl groups and one hydrogen atom. This compound is a white distillable oil that is soluble in organic solvents . This compound is widely used in organic synthesis, particularly in radical reactions and as a reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylstannane can be synthesized through various methods. One common method involves the reaction of triphenyltin chloride with lithium aluminum hydride (LiAlH₄) in anhydrous ether. The reaction proceeds as follows:

(C6H5)3SnCl+LiAlH4(C6H5)3SnH+LiCl+AlH3(C₆H₅)₃SnCl + LiAlH₄ → (C₆H₅)₃SnH + LiCl + AlH₃ (C6​H5​)3​SnCl+LiAlH4​→(C6​H5​)3​SnH+LiCl+AlH3​

Another method involves the reduction of triphenyltin chloride with sodium borohydride (NaBH₄) in ethanol:

(C6H5)3SnCl+NaBH4(C6H5)3SnH+NaCl+BH3(C₆H₅)₃SnCl + NaBH₄ → (C₆H₅)₃SnH + NaCl + BH₃ (C6​H5​)3​SnCl+NaBH4​→(C6​H5​)3​SnH+NaCl+BH3​

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar reducing agents. The choice of reducing agent and solvent can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Triphenylstannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Solvents: Anhydrous ether, ethanol

    Catalysts: Palladium, AIBN (azobisisobutyronitrile) for radical reactions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major product is often the reduced form of the substrate, while in radical reactions, the major product is typically the radical adduct .

Scientific Research Applications

Triphenylstannane has a wide range of scientific research applications, including:

    Organic Synthesis: It is used as a reducing agent and radical initiator in various organic reactions.

    Biological Studies: this compound and its derivatives have been studied for their potential biological activities, including antifungal and antibacterial properties.

    Material Science: It is used in the synthesis of organotin polymers and other materials with unique properties.

    Environmental Studies: This compound is used as a model compound to study the environmental impact of organotin compounds.

Mechanism of Action

The mechanism of action of triphenylstannane involves its ability to donate hydrogen atoms and generate radicals. In radical reactions, this compound can donate a hydrogen atom to form a radical species, which can then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin Chloride (C₆H₅)₃SnCl: Used as a precursor in the synthesis of triphenylstannane.

    Triphenyltin Hydroxide (C₆H₅)₃SnOH: Used as an antifungal agent.

    Triphenyltin Acetate (C₆H₅)₃SnOAc: Used in organic synthesis and as a pesticide.

Uniqueness

This compound is unique due to its ability to generate radicals and act as a reducing agent. Its versatility in various chemical reactions makes it a valuable compound in organic synthesis and other scientific research applications .

Properties

IUPAC Name

triphenylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHRNKANAAGQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Sn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892-20-6
Record name Triphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

3.9 g of sodium borohydride (0.1 mol) and 70 ml of monoglyme were mixed together in a 200 ml eggplant type flask and cooled to -10° C. 70 ml of a diglyme solution containing 10.0 g of triphenyltin chloride (0.026 mol) was added to this mixture dropwise for 30 minutes. Subsequently, the mixture was stirred for another 30 minutes at -10° C. Then diglyme was removed under a reduced pressure of greater than 1 mmHg at below 0° C. Then, the resultant residue was extracted with diethylether followed by concentration under reduced pressure to yield 9.1 g of the final product of triphenyltin hydride (yield=100%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenyl tin hydride was prepared as follows: a 4-neck flask equipped with magnetic stirring was charged with 600 ml of ether and 3.1 g (81 mmol) of LiAlH4 and cooled to 0° (ice+salt bath). 62.6 G (0.16 mol) of triphenyl tin chloride were added by means of a dropping funnel adapted for powder introduction. No exothermic reaction was observed. The mixture was allowed to warm up to room temperature and stirred for 1 h. It was then poured on ice, extracted with ether, washed 3 times with water, dried and concentrated. The raw product thus obtained (56.8 g) was used as such in the synthesis described above.
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylstannane
Reactant of Route 2
Triphenylstannane
Reactant of Route 3
Triphenylstannane
Reactant of Route 4
Triphenylstannane
Reactant of Route 5
Triphenylstannane
Reactant of Route 6
Triphenylstannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.